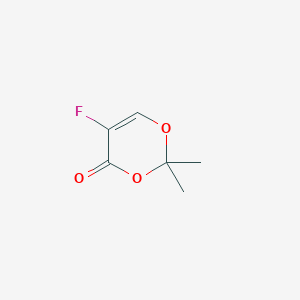
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one, also known as FDDO, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a dioxin ring with a fluorine atom and two methyl groups attached to it. FDDO has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
作用機序
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one inhibits PTPs by covalently modifying the active site of the enzyme. This modification leads to the inactivation of the enzyme and the disruption of cellular signaling pathways that are regulated by PTPs. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to be a selective inhibitor of certain PTPs, which makes it a valuable tool for studying the function of specific PTPs in biological processes.
生化学的および生理学的効果
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting PTPs that are overexpressed in cancer cells. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has also been found to have anti-inflammatory effects by inhibiting PTPs that are involved in the regulation of inflammatory signaling pathways. In addition, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to have neuroprotective effects by inhibiting PTPs that are involved in the regulation of neuronal signaling pathways.
実験室実験の利点と制限
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has several advantages as a tool for studying PTPs. It is a potent and selective inhibitor of certain PTPs, which makes it a valuable tool for studying the function of specific PTPs in biological processes. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is also stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has some limitations. It is a reactive compound that can react with other biomolecules in cells, which can lead to off-target effects. In addition, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has limited solubility in water, which can limit its use in certain experiments.
将来の方向性
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has great potential for future research. One area of research is the development of new drugs that target PTPs using 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one as a lead compound. Another area of research is the identification of new targets for 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one. Recent studies have shown that 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one can inhibit other enzymes besides PTPs, which opens up new avenues for research. In addition, the development of new methods for synthesizing 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one and its derivatives could lead to the discovery of new compounds with improved properties. Overall, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is a valuable tool for studying PTPs and has great potential for future research.
合成法
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one can be synthesized using different methods. One of the most commonly used methods is the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and fluorine gas in the presence of a catalyst. This method yields 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one in good yield and purity. Other methods that have been reported in the literature include the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and N-fluorobenzenesulfonimide, and the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and N-fluoropyridinium salts.
科学的研究の応用
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been used to study the role of PTPs in various diseases, including cancer, diabetes, and autoimmune disorders. It has also been used to study the mechanism of action of other drugs that target PTPs.
特性
CAS番号 |
144765-13-9 |
|---|---|
製品名 |
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one |
分子式 |
C6H7FO3 |
分子量 |
146.12 g/mol |
IUPAC名 |
5-fluoro-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H7FO3/c1-6(2)9-3-4(7)5(8)10-6/h3H,1-2H3 |
InChIキー |
JIIWHSACFRNLJV-UHFFFAOYSA-N |
SMILES |
CC1(OC=C(C(=O)O1)F)C |
正規SMILES |
CC1(OC=C(C(=O)O1)F)C |
同義語 |
4H-1,3-Dioxin-4-one,5-fluoro-2,2-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



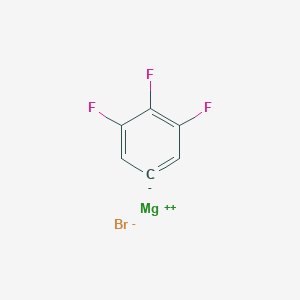
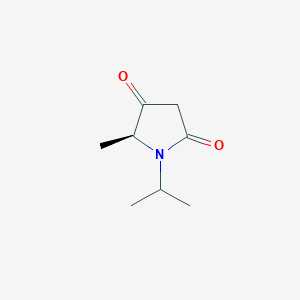
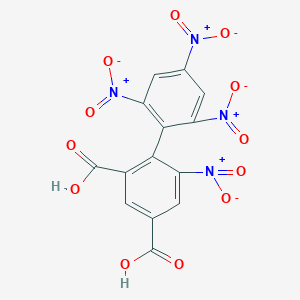
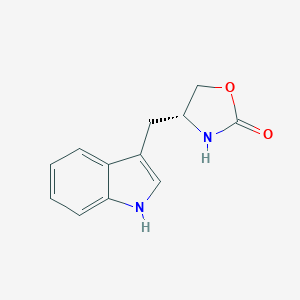
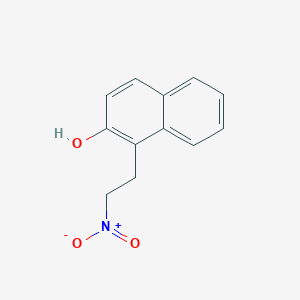
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
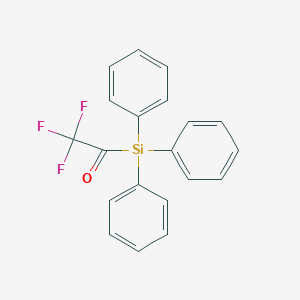
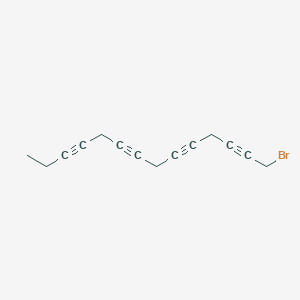

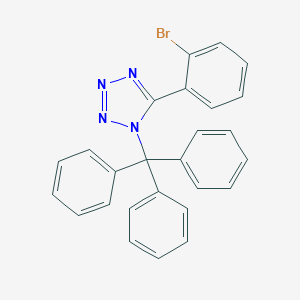
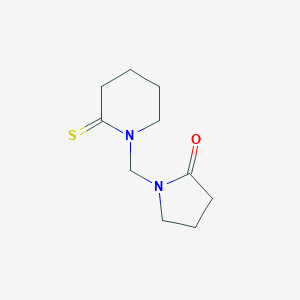
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
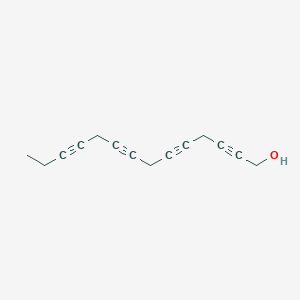
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)